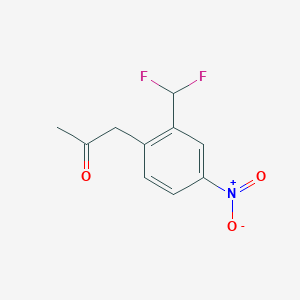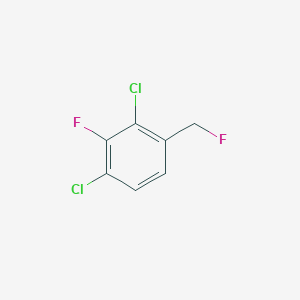
1,3-Dichloro-2-fluoro-4-(fluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dichloro-2-fluoro-4-(fluoromethyl)benzene: is an organic compound with the molecular formula C7H4Cl2F2 . It is a derivative of benzene, where the hydrogen atoms are substituted by chlorine and fluorine atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dichloro-2-fluoro-4-(fluoromethyl)benzene typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the halogenation of a benzene derivative. For example, the compound can be synthesized by the chlorination and fluorination of a suitable benzene precursor under controlled conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation reactions. These reactions are carried out in reactors designed to handle the exothermic nature of halogenation. The process may also include purification steps to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dichloro-2-fluoro-4-(fluoromethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield compounds with different functional groups replacing the chlorine or fluorine atoms .
Applications De Recherche Scientifique
1,3-Dichloro-2-fluoro-4-(fluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and interactions involving halogenated aromatic compounds.
Medicine: It may serve as a precursor for the development of pharmaceuticals with specific biological activities.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 1,3-Dichloro-2-fluoro-4-(fluoromethyl)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity to these targets. The pathways involved may include electrophilic aromatic substitution and other reactions specific to halogenated aromatic compounds .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,4-Dichloro-2-(trifluoromethyl)benzene
- 1,3-Dichloro-4-fluoro-2-(fluoromethyl)benzene
- 1,3-Dichloro-2-fluoro-4-nitrobenzene
Uniqueness
1,3-Dichloro-2-fluoro-4-(fluoromethyl)benzene is unique due to its specific substitution pattern on the benzene ring. The combination of chlorine and fluorine atoms, along with the fluoromethyl group, imparts distinct chemical properties that differentiate it from other similar compounds.
Propriétés
IUPAC Name |
1,3-dichloro-2-fluoro-4-(fluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2F2/c8-5-2-1-4(3-10)6(9)7(5)11/h1-2H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHQWOWIZIBDDIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CF)Cl)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2F2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
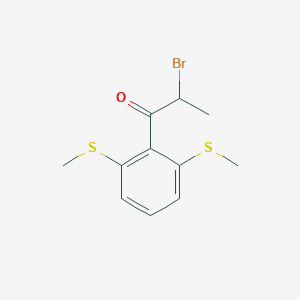
![Benzenesulfonamide, 4-[4-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-1-piperazinyl]-N,N-diethyl-3-nitro-](/img/structure/B14047707.png)

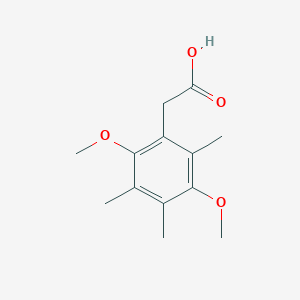


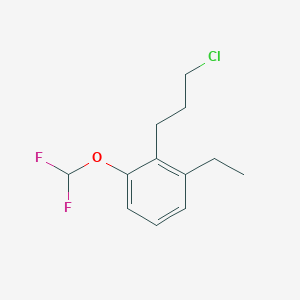
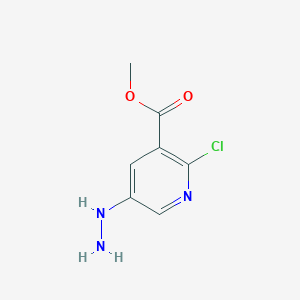
![(4AR,8R,8aS)-2-phenyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl benzoate](/img/structure/B14047770.png)
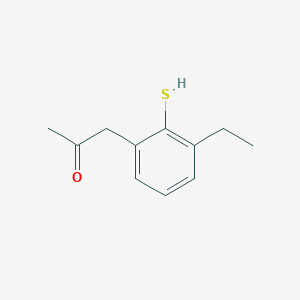
![[2-Chloro-6-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14047779.png)


